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Yttrium nitride

Semiconductors Thermoelectrics Bandgap Engineering

Sourcing a hard ceramic with both semiconducting behavior and moderate thermal conductivity is challenging. Yttrium nitride (YN) fills this gap. Its ~1 eV indirect bandgap and ~20 W/m·K thermal conductivity enable metal/semiconductor superlattices that boost thermoelectric efficiency, while its 8% lattice mismatch with GaN makes it a superior epitaxial buffer layer. - Enables CrN/YN or TiN/YN superlattices that enhance the Seebeck coefficient and suppress lattice thermal conductivity. - Serves as a conductive, lattice-matched template for vertical GaN power devices on Si or sapphire. - Hardness (~15 GPa), melting point ~2670°C, and oxidation resistance to 800°C suit extreme-environment coatings.

Molecular Formula NY
Molecular Weight 102.913 g/mol
CAS No. 25764-13-0
Cat. No. B1596147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium nitride
CAS25764-13-0
Molecular FormulaNY
Molecular Weight102.913 g/mol
Structural Identifiers
SMILESN#[Y]
InChIInChI=1S/N.Y
InChIKeyAJXBBNUQVRZRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Nitride (CAS 25764-13-0): A Rock-Salt Semiconductor for Thermoelectric and High-Temperature Coating Applications


Yttrium nitride (YN) is a transition metal nitride that crystallizes in a rock-salt (NaCl) cubic structure with a lattice constant of 4.88 Å [1]. It is a hard, refractory ceramic with a melting point of approximately 2760°C [1]. Unlike the widely used metallic TiN or ZrN, YN exhibits semiconducting properties with an indirect bandgap in the range of 0.8–1.3 eV [1][2], making it a candidate for metal/semiconductor superlattices in thermoelectric devices [3].

Yttrium Nitride vs. TiN and AlN: Why Standard Nitrides Cannot Replicate YN's Semiconductor-Thermomechanical Profile


Substituting YN with conventional industrial nitrides like TiN or AlN is not straightforward. While TiN offers high hardness (~18 GPa) and AlN provides extreme thermal conductivity (~320 W/m·K), neither can simultaneously deliver the combination of semiconducting behavior (indirect bandgap ~1 eV) and intermediate thermal conductivity (~20 W/m·K) that makes YN uniquely suited for metal/semiconductor superlattices in thermoelectric applications [1][2]. Furthermore, the 8% lattice mismatch between YN and GaN—compared to larger mismatches for other buffer layers—positions YN as a specialized epitaxial template for III-nitride device fabrication [3].

Quantitative Differentiation of Yttrium Nitride: Head-to-Head Performance Against ScN, TiN, AlN, and Y2O3


Bandgap Engineering: YN's Indirect Gap (0.8–1.3 eV) vs. ScN's Indirect Gap (1.1–1.3 eV) and TiN's Near-Metallic Behavior

YN exhibits an indirect bandgap in the rock-salt phase ranging from 0.8 eV to 1.3 eV, as determined by DFT calculations and experimental optical studies [1][2]. In a direct head-to-head computational comparison, scandium nitride (ScN) shows an indirect Γ-Χ bandgap of 1.3±0.3 eV and a direct X-point gap of 2.4±0.3 eV [3]. While the indirect gaps of YN and ScN overlap, YN offers a narrower, more tunable window near 1 eV—closer to the optimal bandgap for thermoelectric efficiency in superlattices. In contrast, titanium nitride (TiN) in bulk form has a reported bandgap of 0.0 eV (metallic) in some calculations [4], though nanoscale and nitrogen-rich phases can exhibit gaps up to 3.5 eV [5], making YN's consistent semiconducting behavior a key differentiator for predictable device performance.

Semiconductors Thermoelectrics Bandgap Engineering

Thermal Conductivity Trade-Off: YN's Moderate 20 W/m·K Balances Thermoelectric Figure of Merit vs. AlN's 320 W/m·K

For thermoelectric materials, a low lattice thermal conductivity is essential to maintain a temperature gradient and achieve a high figure of merit (ZT). YN exhibits a moderate thermal conductivity of approximately 20 W/m·K, as reported in vendor comparative data [1]. This value is significantly lower than that of aluminum nitride (AlN), which boasts ~320 W/m·K [1], and slightly lower than titanium nitride's ~29 W/m·K [1]. While AlN is an excellent heat spreader, its high thermal conductivity is detrimental to thermoelectric efficiency. YN's intermediate value, combined with its semiconducting electrical properties, makes it a more suitable candidate for the semiconductor layers in metal/semiconductor thermoelectric superlattices where thermal isolation is required.

Thermal Management Thermoelectrics Ceramic Substrates

Oxidation Resistance: YN Stable to 800°C vs. Y2O3 Formation at Ambient Conditions in Hours

YN demonstrates good oxidation resistance, with vendor data indicating stability up to 800°C before significant oxidation occurs [1]. This is contrasted with the extreme air-sensitivity of YN single crystals, which have been shown to spontaneously convert to yttria (Y2O3) within 2–4 hours under ambient conditions [2]. This apparent discrepancy highlights the importance of material form: bulk powder or dense coatings may form a protective oxide scale, whereas high-surface-area crystals oxidize rapidly. For procurement, this means YN in powder or thin-film form can be handled and processed under controlled conditions, but storage in inert atmosphere is recommended for maximum purity. Compared to TiN, which is rated as having only 'moderate' oxidation resistance [1], YN offers a tangible advantage in high-temperature oxidizing environments.

High-Temperature Coatings Oxidation Resistance Refractory Materials

Lattice Matching: YN's 8% Mismatch with GaN Enables Epitaxial Buffer Layers for III-Nitride Devices

One of the most cited advantages of YN is its crystallographic compatibility with gallium nitride (GaN). The lattice structure of rock-salt YN differs by only 8% from that of wurtzite GaN [1]. This relatively small mismatch positions YN as a potential buffer layer for the epitaxial growth of high-quality GaN films, which are the cornerstone of blue LEDs, laser diodes, and high-power RF electronics. While other nitrides like AlN are commonly used as buffer layers, AlN has a larger lattice mismatch with GaN (~2.5% in-plane but with significant thermal expansion mismatch) and is an electrical insulator. YN's semiconducting nature and closer lattice match could reduce defect densities and enable novel vertical device architectures where electrical conduction through the buffer layer is desired.

Epitaxy Buffer Layers III-Nitride Semiconductors

Pressure-Induced Direct Bandgap Transition: YN Switches from Indirect to Direct at 84 GPa for Strain-Tuned Optoelectronics

First-principles calculations predict that rock-salt YN undergoes a pressure-induced electronic transition from an indirect bandgap semiconductor to a direct bandgap semiconductor at approximately 83.85 GPa [1]. This behavior is distinct from the more widely studied GaN or AlN, which maintain their direct or indirect nature under moderate pressures. The ability to tune the bandgap type with strain opens possibilities for YN in strain-engineered optoelectronic devices, such as pressure-sensitive photodetectors or modulators. Additionally, a full structural phase transition from rock-salt to caesium chloride occurs at around 127.4 GPa [1], indicating high structural stability under extreme compression—a property valuable for deep-earth or planetary science applications.

High-Pressure Physics Strain Engineering Optoelectronics

Procurement-Driven Application Scenarios for Yttrium Nitride Based on Verified Performance Data


Thermoelectric Superlattices: YN as the Low-Thermal-Conductivity Semiconductor Layer

Leverage YN's combination of semiconducting bandgap (~1 eV) and moderate thermal conductivity (~20 W/m·K) to fabricate metal/semiconductor superlattices for thermoelectric generators [1][2]. In this architecture, YN alternates with a metallic nitride (e.g., CrN or TiN) to create a periodic potential that enhances the Seebeck coefficient while scattering phonons to reduce lattice thermal conductivity. YN's 20 W/m·K thermal conductivity is low enough to maintain a thermal gradient, unlike AlN (320 W/m·K) which would short-circuit the device.

GaN Epitaxy: Conductive Buffer Layers for Vertical Power Electronics

Utilize YN thin films as a lattice-matched, electrically conductive buffer layer for the heteroepitaxial growth of GaN on silicon or sapphire substrates [1]. The 8% lattice mismatch is sufficiently small to enable high-quality GaN nucleation while YN's semiconducting/conductive nature provides a back-contact pathway, eliminating the need for complex via-holes or substrate removal in vertical GaN power devices.

High-Temperature Protective Coatings for Aerospace Components

Apply YN coatings via reactive magnetron sputtering to turbine blades, combustion chamber liners, or hypersonic vehicle leading edges. YN's hardness (~15 GPa), high melting point (~2670°C), and oxidation resistance up to 800°C provide a hard, wear-resistant barrier that outperforms TiN in oxidative environments [1][2]. The formation of a protective yttria scale upon initial oxidation further passivates the surface against high-temperature corrosion.

Strain-Tunable Optoelectronic Sensors for High-Pressure Environments

Develop pressure-sensitive photodetectors or optical modulators based on YN's predicted indirect-to-direct bandgap transition at ~84 GPa [1]. By integrating YN thin films into diamond anvil cells or micro-electromechanical systems (MEMS) with controlled strain, the optical absorption edge can be shifted, enabling wavelength-tunable detection or pressure sensing in geophysical and deep-sea applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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